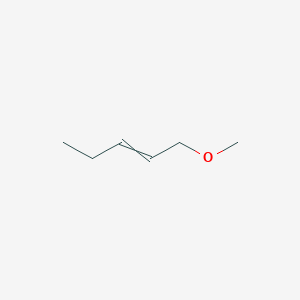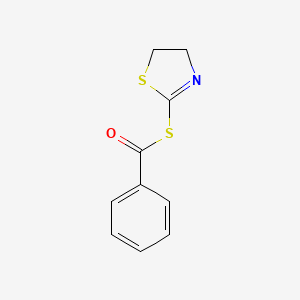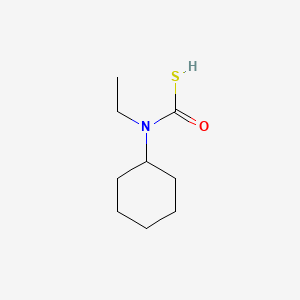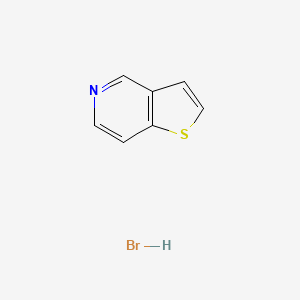
Thieno(3,2-c)pyridine, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-c]pyridine bromohydrate: is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thieno[3,2-c]pyridine bromohydrate, which includes a fused thiophene and pyridine ring, makes it a valuable compound in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine bromohydrate typically involves the reaction of substituted thiophene derivatives with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with N-aryl-2-bromoacetamides under basic conditions . Another approach involves the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide to form the thieno[3,2-c]pyridine intermediate, which is then reacted with bromine to yield the bromohydrate derivative .
Industrial Production Methods: Industrial production of thieno[3,2-c]pyridine bromohydrate often employs large-scale synthesis techniques, including multicomponent reactions and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[3,2-c]pyridine bromohydrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[3,2-c]pyridine derivatives.
Substitution: Thieno[3,2-c]pyridine derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
Chemistry: Thieno[3,2-c]pyridine bromohydrate is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, thieno[3,2-c]pyridine bromohydrate is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .
Medicine: The compound is being investigated for its therapeutic potential in treating cancer, inflammation, and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: Thieno[3,2-c]pyridine bromohydrate is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential in creating new materials with unique properties .
Mécanisme D'action
Thieno[3,2-c]pyridine bromohydrate exerts its effects by interacting with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting disease-related pathways . The presence of the bromine atom enhances its binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyridine: Another member of the thienopyridine family, known for its anticancer and antiviral activities.
Thieno[3,4-b]pyridine: Exhibits similar biological activities but differs in its structural arrangement.
Thieno[2,3-c]pyridine: Used in kinase inhibition and drug discovery.
Uniqueness: Thieno[3,2-c]pyridine bromohydrate stands out due to its unique bromine substitution, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
Numéro CAS |
65402-59-7 |
|---|---|
Formule moléculaire |
C7H6BrNS |
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
thieno[3,2-c]pyridine;hydrobromide |
InChI |
InChI=1S/C7H5NS.BrH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H |
Clé InChI |
MCTACWAHUNRESA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1SC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




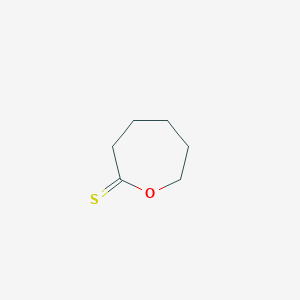

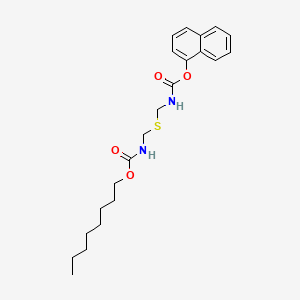
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)


